Epirubicin Hydrochloride

Cardio-Oncology Anthracycline Toxicity Breast Cancer Chemotherapy

Epirubicin Hydrochloride (CAS 56390-09-1) is the preferred anthracycline for high-cumulative-dose protocols. Its axial 4′-hydroxyl enables glucuronidation-mediated clearance (~50 L/h/m²)—a pathway absent in doxorubicin—yielding a 1.8:1 cardiotoxicity risk ratio and a 2.3-fold higher median CHF onset (1,134 vs. 492 mg/m²). The higher MTD (~150 vs. ~75 mg/m²) supports dose-intense regimens (e.g., FEC100) without exceeding cardiac safety margins. Choose epirubicin for predictable linear PK up to 180 mg/m² and a ~45% lower cardiotoxicity risk at equivalent antitumor exposure. Immediate stock from GMP-compliant suppliers.

Molecular Formula C27H30ClNO11
Molecular Weight 580.0 g/mol
CAS No. 56390-09-1
Cat. No. B1684453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpirubicin Hydrochloride
CAS56390-09-1
Synonyms4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin
Molecular FormulaC27H30ClNO11
Molecular Weight580.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
InChIInChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22-,27-;/m0./s1
InChIKeyMWWSFMDVAYGXBV-FGBSZODSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancered solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epirubicin Hydrochloride Procurement Guide: Baseline Overview of the Anthracycline Analog


Epirubicin hydrochloride (CAS 56390-09-1), a semisynthetic anthracycline antibiotic, is the 4′-epimer of doxorubicin, distinguished by the axial orientation of the hydroxyl group at the C-4′ position of the aminosugar moiety [1]. This stereochemical inversion confers distinct pharmacokinetic properties, most notably a unique glucuronidation metabolic pathway absent in doxorubicin, which enables more rapid systemic clearance and contributes to a more favorable cardiac safety profile [2]. Epirubicin functions as a topoisomerase II inhibitor and DNA intercalator, with a broad spectrum of activity encompassing breast cancer, gastric cancer, ovarian cancer, and soft tissue sarcomas [1].

Epirubicin Hydrochloride vs Doxorubicin: Why In-Class Substitution Is Not Clinically Equivalent


Although epirubicin and doxorubicin share a tetracyclic anthracycline core and complete cross-resistance, their divergent stereochemistry produces clinically meaningful differences in pharmacokinetics, metabolic fate, and cumulative cardiotoxicity that preclude simple interchange [1]. Epirubicin undergoes extensive glucuronidation, a metabolic pathway unavailable to doxorubicin, resulting in approximately 2-fold higher total plasma clearance (∼50 L/h/m² vs ∼25–30 L/h/m²) [2]. This metabolic distinction translates into a dose ratio for equal cardiotoxicity risk of approximately 1.8:1 in favor of epirubicin, enabling higher cumulative dosing before dose-limiting cardiac dysfunction occurs [2][3]. Furthermore, the maximum tolerated dose of epirubicin (∼150 mg/m²) is roughly twice that of doxorubicin (∼75 mg/m²), directly impacting regimen design and dose intensity calculations [2]. Consequently, substituting one agent for the other without accounting for these differences introduces measurable risk of either subtherapeutic dosing or excess cardiac toxicity.

Epirubicin Hydrochloride: Head-to-Head Quantitative Evidence vs Doxorubicin for Procurement Decisions


Cardiotoxicity Threshold Comparison: Median Cumulative Dose to Symptomatic Heart Failure in Advanced Breast Cancer

In a prospective randomized head-to-head trial of epirubicin versus doxorubicin in 54 patients with advanced breast cancer, the median cumulative dose at which symptomatic congestive heart failure (CHF) occurred was 1,134 mg/m² for epirubicin compared with 492 mg/m² for doxorubicin, representing a 2.3-fold higher cardiotoxicity threshold for epirubicin [1]. Additionally, the median dose to laboratory-defined cardiotoxicity (defined as a >10% absolute decrease in resting left ventricular ejection fraction from baseline or a ≥5% exercise-induced decrease) was 935 mg/m² for epirubicin versus 468 mg/m² for doxorubicin [1].

Cardio-Oncology Anthracycline Toxicity Breast Cancer Chemotherapy

Pharmacokinetic Differentiation: Total Plasma Clearance and Unique Glucuronidation Pathway

Comparative pharmacokinetic analysis reveals that epirubicin exhibits a total plasma clearance of approximately 50 L/h/m², which is nearly 2-fold higher than the clearance rate of doxorubicin (∼25–30 L/h/m²) [1]. This difference is mechanistically attributed to epirubicin's unique glucuronidation metabolic pathway, which is completely absent in doxorubicin metabolism. Glucuronides of both epirubicin and its primary metabolite epirubicinol are detectable in plasma and urine, whereas doxorubicin and doxorubicinol do not undergo this conjugation reaction [2]. The terminal plasma half-lives of both drugs remain comparable (∼30 hours), indicating that the clearance difference is driven primarily by an increased volume of distribution rather than accelerated elimination kinetics [1][2].

Pharmacokinetics Drug Metabolism Anthracycline Clearance

Maximum Tolerated Dose Comparison: Enabling Higher Dose Intensity in Clinical Regimens

The maximum tolerated dose (MTD) of epirubicin was initially established at approximately 90 mg/m², but subsequent clinical re-evaluation demonstrated that the MTD is approximately 150 mg/m², roughly 2-fold higher than the MTD of doxorubicin (∼75 mg/m²) [1]. This expanded therapeutic window permits epirubicin to be administered at higher dose intensities without exceeding the safety margin, a property leveraged in dose-dense and dose-intense adjuvant breast cancer regimens such as FEC100 (epirubicin 100 mg/m²) and CEF (epirubicin 60–100 mg/m²) [2].

Dose Intensity Maximum Tolerated Dose Chemotherapy Optimization

Equimolar Efficacy with Reduced Cardiotoxicity: The Core Therapeutic Index Differentiation

Multiple head-to-head randomized controlled trials have established that epirubicin and doxorubicin demonstrate equivalent antitumor efficacy when administered at equimolar doses. A prospective randomized comparison in advanced breast cancer reported major therapeutic response rates of 25% (6 of 24) for epirubicin 85 mg/m² and 25% (7 of 28) for doxorubicin 60 mg/m², with median response durations of 11.9 months versus 7.1 months, respectively [1]. Critically, this equivalent efficacy is achieved with a substantially reduced cardiotoxicity burden: the dose ratio for equal cardiotoxicity risk is approximately 1.8:1 in favor of epirubicin (500–550 mg/m² for doxorubicin vs 900–1,000 mg/m² for epirubicin) [2]. A 2022 JACC: CardioOncology translational model confirmed these clinical observations, predicting a 5% heart failure risk at 380 mg/m² doxorubicin versus 607 mg/m² epirubicin-based doxorubicin-equivalent dose in comorbidity-free patients [3].

Therapeutic Index Comparative Efficacy Risk-Benefit Ratio

Tolerability Profile: Reduced Emetogenicity Compared with Doxorubicin

In the prospective randomized comparison of epirubicin versus doxorubicin in advanced breast cancer, patients receiving epirubicin experienced fewer episodes of nausea and vomiting compared with those receiving doxorubicin [1]. This observation aligns with the broader clinical experience that epirubicin is associated with a qualitatively improved acute tolerability profile at equieffective doses, although quantitative metrics for emesis events were not systematically captured in early comparative trials. This differential tolerability, while not a primary determinant of therapeutic selection, may influence procurement decisions in settings where supportive care resources for managing chemotherapy-induced nausea and vomiting are constrained.

Chemotherapy Tolerability Adverse Event Profile Supportive Care

FAERS Real-World Safety Signal: Comparative Adverse Event Spectrum Analysis

A 2026 comparative analysis of the FDA Adverse Event Reporting System (FAERS) database spanning 2004 Q1 to 2024 Q3, encompassing 12,418,989 adverse event reports, identified 5,732 reports linked to epirubicin and 30,613 to doxorubicin [1]. Both agents demonstrated strong associations with cardiotoxicity (epirubicin: 95% CI lower bound = 22.41, IC-2SD = 3.99; doxorubicin: 95% CI lower bound = 62.02, IC-2SD = 5.68). However, epirubicin exhibited a more pronounced association with granulocyte count decreased (epirubicin: χ² = 1092.8, 95% CI lower bound = 34.48, IC-2SD = 3.4), while doxorubicin was more strongly associated with hepatitis B reactivation (doxorubicin: χ² = 7899.99, 95% CI lower bound = 39.17, IC-2SD = 4.91) [1]. Epirubicin adverse events were predominantly concentrated in hematological, cardiac, and hepatobiliary categories, whereas doxorubicin demonstrated a broader spectrum including neoplastic disorders and infections [1].

Pharmacovigilance Real-World Evidence Adverse Event Reporting

Epirubicin Hydrochloride: Evidence-Based Application Scenarios for Procurement and Research Prioritization


Adjuvant Breast Cancer: High-Dose Epirubicin-Containing Regimens Where Cumulative Cardiotoxicity Is the Limiting Factor

Epirubicin is the anthracycline of choice in adjuvant breast cancer protocols requiring cumulative anthracycline exposure exceeding 450–500 mg/m², where doxorubicin would exceed acceptable cardiotoxicity risk thresholds [1]. The FEC100 regimen (5-fluorouracil 500 mg/m², epirubicin 100 mg/m², cyclophosphamide 500 mg/m²) and CEF regimen (cyclophosphamide, epirubicin, 5-fluorouracil) leverage epirubicin's 2.3-fold higher cardiotoxicity threshold (median CHF onset at 1,134 mg/m² vs 492 mg/m² for doxorubicin) to deliver dose-intense therapy with an acceptable cardiac safety margin [1][2]. This application is supported by the 1.8:1 dose ratio for equal cardiotoxicity risk established in multiple studies, which informs protocol design and cumulative dose monitoring strategies [3].

Combination Regimens Requiring Higher Maximum Tolerated Dose for Dose Intensity Optimization

Epirubicin's higher maximum tolerated dose (∼150 mg/m² vs ∼75 mg/m² for doxorubicin) enables dose-escalation strategies in combination chemotherapy that are not feasible with doxorubicin [1]. This property is exploited in neoadjuvant and adjuvant protocols where anthracycline dose intensity correlates with pathological complete response rates and long-term survival outcomes. The linear pharmacokinetics of epirubicin up to doses of 150–180 mg/m² provide predictable exposure-response relationships, facilitating protocol standardization across institutions [1][2].

Patient Populations with Pre-Existing Cardiovascular Risk Factors or Anticipated Long-Term Survivorship

Given the 2.3-fold higher median cumulative dose to symptomatic heart failure (1,134 mg/m² vs 492 mg/m²) [1], epirubicin is preferentially indicated for patients with baseline cardiovascular comorbidities (hypertension, diabetes, dyslipidemia) or for younger patients with anticipated long-term survival where late-onset anthracycline cardiomyopathy is a meaningful concern. The JACC: CardioOncology translational model provides quantitative risk stratification: a 5% heart failure risk occurs at 380 mg/m² doxorubicin versus 607 mg/m² epirubicin-based doxorubicin-equivalent dose in comorbidity-free patients [2], a difference that widens further in the presence of cardiovascular risk factors.

Institutional Formulary Selection for Breast Cancer Protocols with Anthracycline-Sparing Intent

When institutional protocol design calls for anthracycline-containing adjuvant or neoadjuvant regimens but seeks to minimize cumulative cardiac exposure, epirubicin offers a quantifiable advantage over doxorubicin. The equimolar efficacy equivalence combined with the 1.8:1 cardiotoxicity risk ratio means that for any given target cumulative anthracycline dose, epirubicin delivers equivalent antitumor activity with approximately 45% lower cardiotoxicity risk compared with doxorubicin [1][2]. This mathematical relationship directly informs value-based formulary decisions where both acquisition cost and downstream cardiac monitoring/morbidity costs are considered.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epirubicin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.